molecular formula C15H12N2O3 B5653480 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one

3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one

Cat. No. B5653480
M. Wt: 268.27 g/mol
InChI Key: XSUJXOTYATUSKT-UHFFFAOYSA-N
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Description

3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one is a derivative of chromenone, a compound that has garnered interest due to its diverse chemical and biological properties. Chromenones are known for their presence in natural products and medicinal chemistry.

Synthesis Analysis

The synthesis of chromenone derivatives like 3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one often involves multi-component reactions. For example, Alizadeh and Ghanbaripour (2014) report an efficient synthesis of related 2H-chromen-2-one derivatives via a three-component reaction involving salicylaldehydes, 4-hydroxy-6-methyl-2H-pyran-2-one, and arylhydrazine under reflux conditions (Alizadeh & Ghanbaripour, 2014).

Molecular Structure Analysis

The molecular structure of chromenone derivatives is characterized by spectroscopic methods such as FTIR, NMR, and mass spectrometry. Jindal et al. (2014) utilized these methods for characterizing the structure of 5-(thiophen-3-yl)pyrano[2,3-c]chromen-2(3H)-ones, a related class of compounds (Jindal et al., 2014).

Chemical Reactions and Properties

Chromenone derivatives exhibit a range of chemical reactions, often characterized by their ability to undergo multicomponent reactions and cyclizations. The study by Pavurala and Vedula (2015) on the synthesis of pyrazolyl triazolo thiadiazinyl chromen-2-ones showcases the chemical reactivity of these compounds (Pavurala & Vedula, 2015).

Physical Properties Analysis

The physical properties of chromenone derivatives can be deduced from their spectroscopic data, solubility, and crystalline structure. For instance, Padilla-Martínez et al. (2011) provided insights into the physical properties of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through X-ray diffraction and NMR spectroscopy (Padilla-Martínez et al., 2011).

Chemical Properties Analysis

The chemical properties of these compounds, such as reactivity, stability, and redox behavior, are crucial for understanding their potential applications. Al-ayed (2011) explored the spectroscopy and electrochemistry of new 3-(5-aryl-4,5-dihydro-1H-pyrazol-3-yl)-4-hydroxy-2H-chromene-2-one derivatives, providing valuable information on their chemical properties (Al-ayed, 2011).

properties

IUPAC Name

3-(3,5-dimethylpyrazole-1-carbonyl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O3/c1-9-7-10(2)17(16-9)14(18)12-8-11-5-3-4-6-13(11)20-15(12)19/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSUJXOTYATUSKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C(=O)C2=CC3=CC=CC=C3OC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-2H-chromen-2-one

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